2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11FO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzene.
Friedel-Crafts Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation using isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)propanoic acid
- 2-(3-Fluoro-4-methylphenyl)butanoic acid
- 2-(3-Fluoro-4-methylphenyl)pentanoic acid
Uniqueness
2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
AVZMAWZAVJHQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.